4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
The primary target of this compound is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, tissue remodeling, and disease processes, such as arthritis and metastasis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity. This interaction results in the inhibition of the breakdown of the extracellular matrix, which can lead to the suppression of disease processes such as arthritis and metastasis .
Biochemical Pathways
The compound affects the apoptotic pathway in cells. It has been found to up-regulate Bax and down-regulate Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of functional groups that enhance solubility and permeability .
Result of Action
The compound has shown remarkable anticancer activity on HT-29 cells, with an IC50 range estimated at 6.587 to 11.10 µM . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This reaction is carried out under mild conditions, often at room temperature, to yield differentially substituted regioisomeric isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of advanced organic synthesis techniques, including cyclization and coupling reactions, to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[b]furan-3-yl)benzamide
- 4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)benzamide
Uniqueness
4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific structural features and the presence of the isoxazole ring. This structural uniqueness imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-20-17-8-4-5-9-18(17)22-25-20)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSIHLKSPLFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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